molecular formula C13H17BClFO2S B14022982 2-(3-Chloro-2-fluoro-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-Chloro-2-fluoro-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14022982
M. Wt: 302.6 g/mol
InChI Key: HTFIAUKZNCGNDA-UHFFFAOYSA-N
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Description

2-(3-Chloro-2-fluoro-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-2-fluoro-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-Chloro-2-fluoro-5-(methylthio)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Scientific Research Applications

2-(3-Chloro-2-fluoro-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research, including:

Mechanism of Action

The primary mechanism of action for 2-(3-Chloro-2-fluoro-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its role as a boron-containing reagent in Suzuki–Miyaura coupling reactions. The compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the organic halide substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chloro-2-fluoro-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substituents, which confer distinct reactivity and selectivity in chemical reactions. The presence of chloro, fluoro, and methylthio groups enhances its versatility in various synthetic applications .

Properties

Molecular Formula

C13H17BClFO2S

Molecular Weight

302.6 g/mol

IUPAC Name

2-(3-chloro-2-fluoro-5-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H17BClFO2S/c1-12(2)13(3,4)18-14(17-12)9-6-8(19-5)7-10(15)11(9)16/h6-7H,1-5H3

InChI Key

HTFIAUKZNCGNDA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)Cl)SC

Origin of Product

United States

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